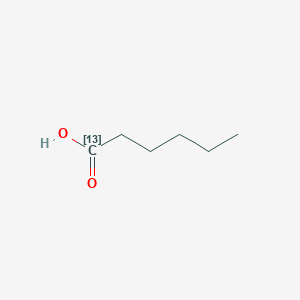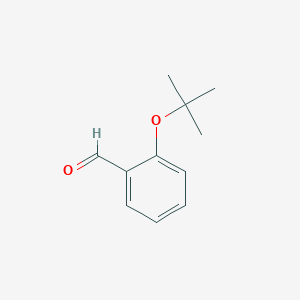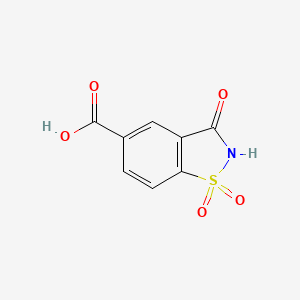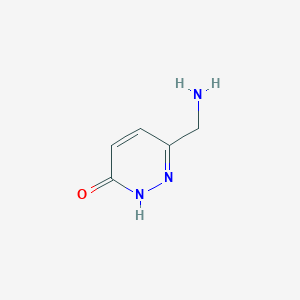
Ácido caproico-1-13C
Descripción general
Descripción
Caproic acid, also known as hexanoic acid, is a carboxylic acid with a wide range of applications, from serving as a flavor additive to being a precursor for chemical and biofuel industries. It is an emerging platform chemical that has gained attention due to its potential production from renewable resources. The studies provided explore various aspects of caproic acid production, characterization, and applications, highlighting its significance in both environmental and industrial contexts .
Synthesis Analysis
The synthesis of caproic acid and its derivatives has been approached through different methods. A novel biorefinery process known as chain elongation has been developed to convert mixed organic waste and ethanol into renewable caproic acids . Another study reports the synthesis of maleimido caproic acid, a derivative of caproic acid, which was achieved by reacting 6-aminocaproic acid with maleic anhydride, using acetic anhydride and sodium acetate as a catalyst . This process highlights the versatility of caproic acid in forming derivatives that can be used for modifying proteins and peptides.
Molecular Structure Analysis
The molecular structure of caproic acid has been studied through various spectral methods. In one study, complexes of caproic acid with different metal ions were synthesized and characterized using spectral methods such as mid-infrared, 1H NMR, and UV-vis spectra . These methods provide insights into the bidentate ligand behavior of caproic acid and its ability to form chelates with various stoichiometries depending on the metal ion.
Chemical Reactions Analysis
Caproic acid participates in chemical reactions that lead to the formation of metal complexes. The study on caproic acid chelates reveals that it can form complexes with a range of metal ions, including transition metals and actinides . The caproate anion acts as a bidentate ligand, coordinating with metal ions to form non-electrolyte complexes. This property is significant for applications in areas such as antimicrobial agents and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of caproic acid are influenced by its production process and the conditions under which it is synthesized. For instance, the production of caproic acid from grass through fermentation and membrane electrolysis results in a solution with >70 wt% purity . The environmental life cycle assessment of caproic acid production from organic waste indicates that ethanol use is a significant factor affecting the environmental impact, suggesting that future research should focus on reducing ethanol use and improving solvent recovery efficiency . The thermal studies of caproic acid complexes provide kinetic thermodynamic parameters, which are essential for understanding the stability and reactivity of these compounds .
Aplicaciones Científicas De Investigación
Biosíntesis microbiana
El ácido caproico-1-13C es un ácido carboxílico alifático de cadena lineal, que son biomoléculas valiosas con amplias aplicaciones en diversas industrias . La biosíntesis microbiana ofrece un enfoque efectivo y respetuoso con el medio ambiente para la producción de bioproductos a partir de materias primas renovables . Una variedad de microbios, ya sean productores naturales o hospedadores heterólogos modificados metabólicamente, se han utilizado ampliamente para la biosíntesis de ácidos carboxílicos alifáticos de cadena lineal a partir de materias primas renovables .
Agentes de biocontrol en la agricultura
El ácido caproico-1-13C ha demostrado potencial como agente de biocontrol en la agricultura. En un estudio, se utilizaron comunidades microbianas sintéticas para metabolizar el ácido caproico para inhibir la enfermedad de la pudrición seca de la papa . Los resultados mostraron que el ácido caproico tuvo la tasa de inhibición más alta sobre el crecimiento micelial de Fusarium solani, alcanzando el 77,54% .
Producción industrial
Tradicionalmente, muchas moléculas como el ácido caproico-1-13C tienen grandes mercados globales y se producen principalmente a partir de la industria petrolera . Sin embargo, la producción a gran escala de estos productos a menudo requiere altas temperaturas de reacción y condiciones severas, consumo de petróleo crudo no renovable y uso de materiales de reactivos/catalíticos que no son respetuosos con el medio ambiente . La biosíntesis microbiana del ácido caproico-1-13C ofrece grandes ventajas en los costes de proceso, la sostenibilidad y la compatibilidad con el medio ambiente .
Materias primas renovables
Los procesos de biosíntesis microbiana reclutan microbios para convertir materias primas renovables en productos deseados a través de reacciones enzimáticas, que se pueden llevar a cabo en condiciones suaves sin utilizar productos químicos agresivos . Esto convierte al ácido caproico-1-13C en un candidato potencial para la producción de materias primas renovables .
Biología sintética
Con los avances de disciplinas de investigación relacionadas, como la biología sintética, la ingeniería metabólica y la evolución dirigida, hay un auge de estudios sobre la biosíntesis microbiana de ácidos carboxílicos alifáticos de cadena lineal como el ácido caproico-1-13C .
Aplicaciones industriales futuras
Aunque el rendimiento de la bioproducción para muchas de estas moléculas aún no está listo para satisfacer los requisitos de la producción industrial, el conocimiento, las técnicas y la experiencia acumulados allanan el camino para sus aplicaciones prácticas en el futuro .
Safety and Hazards
Caproic acid-1-13C may be harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may also be toxic if inhaled . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Direcciones Futuras
Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . The potential roles and emerging clinical applications of HP [1-13C]pyruvate MRI will be highlighted . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
Mecanismo De Acción
Target of Action
Caproic acid-1-13C, also known as Hexanoic acid-1-13C, is a medium-chain fatty acid that primarily targets fatty acid metabolism pathways in cells . It is also known to interact with plasminogen activators , inhibiting their fibrinolytic properties .
Mode of Action
Caproic acid-1-13C interacts with its targets by integrating into the fatty acid metabolism pathways. It is used as a starting molecule for carboxylic acid chain formation, which proceeds via intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . In the case of plasminogen activators, Caproic acid-1-13C binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin .
Biochemical Pathways
The primary biochemical pathway affected by Caproic acid-1-13C is the fatty acid metabolism pathway . This pathway involves the conversion of Caproic acid-1-13C into intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . The compound also affects the fibrinolytic pathway by inhibiting plasminogen activators .
Pharmacokinetics
It is known that the compound can be absorbed and metabolized in the body, and its bioavailability is likely influenced by factors such as the method of administration and the individual’s metabolic rate .
Result of Action
The action of Caproic acid-1-13C results in changes in the fatty acid metabolism and fibrinolytic pathways. This can lead to effects such as the induction of clotting postoperatively . Additionally, Caproic acid-1-13C has been found to reduce cancer cell viability by 70% to 90% .
Propiedades
IUPAC Name |
(113C)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481165 | |
| Record name | Caproic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58454-07-2 | |
| Record name | Caproic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58454-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)
![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)








